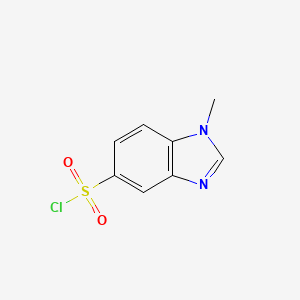

1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride

Description

Properties

IUPAC Name |

1-methylbenzimidazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-11-5-10-7-4-6(14(9,12)13)2-3-8(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPRJSVWFDUCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80712396 | |

| Record name | 1-Methyl-1H-benzimidazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923034-28-0 | |

| Record name | 1-Methyl-1H-benzimidazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide to 1-Methyl-1H-1,3-benzodiazole-5-sulfonyl Chloride

1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, also known as 1-methyl-1H-benzimidazole-5-sulfonyl chloride, is a highly valuable heterocyclic building block in medicinal chemistry. Its structure is composed of two key pharmacophoric elements: the benzimidazole ring system and a reactive sulfonyl chloride functional group. The benzimidazole core is considered a "privileged scaffold," a structural framework that is recurrent in a multitude of biologically active compounds, including marketed drugs for various diseases.[1][2] The sulfonyl chloride group serves as a potent electrophilic handle, enabling the straightforward synthesis of sulfonamide derivatives, another crucial functional group in the development of therapeutic agents.[3][4]

This guide, intended for researchers and drug development professionals, provides an in-depth examination of this compound's properties, synthesis, reactivity, and application. We will explore the causality behind its synthetic pathways and its utility in creating diverse molecular libraries for screening against various biological targets.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The key identifiers and properties for 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 923034-28-0 | [5] |

| Molecular Formula | C₈H₇ClN₂O₂S | [6] |

| Molecular Weight | 230.67 g/mol | [6] |

| Synonyms | 1-Methyl-1H-benzimidazole-5-sulfonyl chloride | [5] |

| Purity | Typically >95% for laboratory use | [6] |

Note: Experimental physical properties such as melting point and boiling point are not extensively reported in publicly available literature and should be determined empirically for each batch.

Synthesis and Mechanistic Considerations

The primary route for synthesizing 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride involves the direct chlorosulfonation of its parent benzimidazole. This reaction is a classic example of electrophilic aromatic substitution.

Conceptual Synthesis Pathway:

Caption: General synthetic scheme for chlorosulfonation.

Mechanistic Insight: The choice of chlorosulfonic acid is deliberate; it serves as both the solvent and the sulfonating agent. The reaction proceeds because the benzimidazole ring, while less reactive than benzene due to the electron-withdrawing nature of the imidazole portion, is still susceptible to attack by a strong electrophile. Chlorosulfonic acid provides the highly electrophilic sulfur trioxide (SO₃) species in situ, which attacks the electron-rich 5-position of the benzimidazole ring. The subsequent workup with a quenching agent leads to the formation of the sulfonyl chloride. A general procedure involves the careful, portion-wise addition of the 1-methyl-1H-benzimidazole precursor to ice-cooled chlorosulfonic acid, followed by controlled warming to drive the reaction to completion.[7] The mixture is then cautiously poured onto crushed ice to precipitate the product, which is subsequently isolated.

Core Reactivity: The Sulfonyl Chloride as an Electrophilic Hub

The synthetic utility of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is dominated by the reactivity of the sulfonyl chloride group. This group is a powerful electrophile, readily undergoing nucleophilic substitution at the sulfur atom.[3][8] This allows for the covalent attachment of a wide variety of nucleophilic fragments, most commonly primary and secondary amines, to form stable sulfonamide linkages.

Caption: Nucleophilic substitution at the sulfonyl chloride group.

This reactivity is the cornerstone of its application in constructing compound libraries for drug discovery.[8] By reacting the sulfonyl chloride with a diverse panel of amines, researchers can rapidly generate hundreds or thousands of unique sulfonamide derivatives. These libraries can then be screened for activity against various biological targets, such as enzymes or receptors.[8]

Applications in Medicinal Chemistry and Drug Discovery

The combination of the benzimidazole scaffold and the sulfonamide functional group has proven to be a highly successful strategy in the development of new therapeutic agents.[4]

-

Anticancer Agents: Many benzimidazole derivatives exhibit potent anticancer activity by targeting critical cellular machinery.[1][3] The sulfonamide moiety can form key hydrogen bonds within the active sites of enzymes like kinases, which are often dysregulated in cancer.[3]

-

Antimicrobial and Antiviral Activity: The benzimidazole core is found in several antimicrobial drugs.[4] Sulfonamide derivatives of benzimidazoles have shown broad-spectrum activity against various bacterial and fungal pathogens.[4] The mechanism often involves the inhibition of essential enzymes, such as those involved in folate synthesis in bacteria.[3]

-

Enzyme Inhibition: This compound is a key intermediate for synthesizing inhibitors of various enzymes. For example, derivatives have been explored as inhibitors of enzymes crucial for viral replication.[8]

Experimental Protocol: Synthesis of a N-Substituted Benzimidazole-5-sulfonamide

The following is a representative, self-validating protocol for the synthesis of a sulfonamide derivative, designed to ensure high yield and purity.

Objective: To synthesize N-benzyl-1-methyl-1H-benzimidazole-5-sulfonamide.

Materials:

-

1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Caption: Experimental workflow for sulfonamide synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction with the amine.

-

Base Addition: Add triethylamine to the solution. The base acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the equilibrium towards the product.

-

Nucleophile Addition: Add benzylamine dropwise to the stirred solution over 5-10 minutes. A rapid addition can lead to side reactions and poor temperature control.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-4 hours).

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ to remove excess acid and unreacted starting materials, followed by brine to remove residual water.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel to yield the pure N-benzyl-1-methyl-1H-benzimidazole-5-sulfonamide.

-

Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound requires careful handling to ensure personnel safety and maintain chemical integrity.

-

Hazards: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[9][10] They are lachrymatory and may cause respiratory irritation. The compound is moisture-sensitive and will hydrolyze in the presence of water to release hydrochloric acid, which is also corrosive.

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles or a face shield.[11][12]

-

Handling: Use only in a well-ventilated area. Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Avoid creating dust. All glassware and equipment should be thoroughly dried before use.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Recommended storage temperature is typically refrigerated at 2-8°C to minimize degradation over time.

Conclusion

1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is a quintessential example of a high-value synthetic intermediate. Its strategic combination of a biologically relevant benzimidazole core and a synthetically versatile sulfonyl chloride handle makes it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling protocols empowers researchers to efficiently leverage this compound in the rational design and discovery of novel therapeutic agents.

References

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET for Methanesulfonyl chloride.

-

Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. 13

-

Angene Chemical. (2025). Safety Data Sheet for 1H-Imidazole-2-sulfonyl chloride hydrochloride. 11

-

Echemi. (n.d.). 1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride. 14

-

Good-Job-Bio. (n.d.). 1,2-DiMethyl-1H-iMidazole-5-sulfonyl chloride, 97% SDS. 12

-

Chem-Impex. (n.d.). 1H-Benzimidazole-5-sulfonyl chloride hydrochloride. 15

-

ChemicalBook. (n.d.). 1-Methyl-1H-benzoimidazole-5-sulfonyl chloride | 923034-28-0. 5

-

Benchchem. (n.d.). 1H-Benzo[d]imidazole-2-sulfonyl chloride|CAS 59940-07-7. 3

-

Al-Hiari, Y. M., et al. (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. National Institutes of Health (NIH). 7

-

FUJIFILM Wako. (2024). SAFETY DATA SHEET for Methanesulfonyl Chloride. 9

-

Fisher Scientific. (2023). SAFETY DATA SHEET for 1-Methyl-1H-imidazole-4-sulfonyl chloride. 10

-

ChemicalBook. (n.d.). 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride synthesis. 16

-

PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. 17

-

CymitQuimica. (n.d.). 1-Methyl-1h-1,3-benzodiazole-5-sulfonyl chloride. 6

-

Google Patents. (n.d.). US6140505A - Synthesis of benzo fused heterocyclic sulfonyl chlorides. 18

-

Ali, M., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC - NIH. 4

-

PubChem. (n.d.). 1H-Benzimidazole, 1-methyl-. 19

-

Zhang, Y., et al. (2019). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. 1

-

Doganc, F., et al. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. DergiPark. 20

-

Sigma-Aldrich. (n.d.). 2,1,3-Benzothiadiazole-5-sulfonyl chloride AldrichCPR. 21

-

ChemScene. (n.d.). 1h-1,3-Benzodiazole-2-sulfonamide. 22

-

Khan, I., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. 23

-

Khokra, S. L. (2011). Benzimidazole An Important Scaffold In Drug Discovery. ResearchGate. 2

-

Santa Cruz Biotechnology. (n.d.). 1,3-Benzothiazole-4-sulfonyl Chloride. 24

-

Echemi. (n.d.). 2,1,3-BENZOTHIADIAZOLE-5-SULFONYL CHLORIDE. 25

-

Benchchem. (n.d.). 1H-Indole-5-sulfonyl chloride|CAS 1094209-33-2. 8

-

Sigma-Aldrich. (n.d.). 1-Methylimidazole-2-sulfonyl chloride 95%.

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1H-benzoimidazole-5-sulfonyl chloride | 923034-28-0 [m.chemicalbook.com]

- 6. 10-F673239 - 1-methyl-1h-13-benzodiazole-5-sulfonyl-chlori… [cymitquimica.com]

- 7. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. fishersci.ie [fishersci.ie]

- 11. angenechemical.com [angenechemical.com]

- 12. echemi.com [echemi.com]

- 13. rsc.org [rsc.org]

- 14. echemi.com [echemi.com]

- 15. chemimpex.com [chemimpex.com]

- 16. 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]

- 17. 1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. US6140505A - Synthesis of benzo fused heterocyclic sulfonyl chlorides - Google Patents [patents.google.com]

- 19. 1H-Benzimidazole, 1-methyl- | C8H8N2 | CID 95890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. 2,1,3-Benzothiadiazole-5-sulfonyl chloride AldrichCPR 337508-60-8 [sigmaaldrich.com]

- 22. chemscene.com [chemscene.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. scbt.com [scbt.com]

- 25. echemi.com [echemi.com]

Introduction: The Strategic Importance of the Benzimidazole Scaffold

An In-Depth Technical Guide to 1-Methyl-1H-1,3-benzodiazole-5-sulfonyl Chloride: Synthesis, Characterization, and Application in Drug Discovery

To the researchers, chemists, and drug development professionals at the forefront of innovation, the selection of a core chemical scaffold is a decision that dictates the trajectory of a discovery program. Among the privileged structures in medicinal chemistry, the benzimidazole ring system stands out for its remarkable versatility and profound biological significance. As a fused bicyclic aromatic heterocycle, it serves as a structural mimic of endogenous purines, enabling it to interact with a vast array of biological targets with high affinity.[1] This has led to its incorporation into numerous therapeutic agents with effects ranging from anticancer and antimicrobial to antihypertensive and anti-inflammatory.[1][2]

When functionalized with a sulfonyl chloride at the 5-position and methylated at the N-1 position, the resulting molecule, 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (also known as 1-methyl-1H-benzimidazole-5-sulfonyl chloride), becomes a powerful and highly reactive intermediate. The sulfonyl chloride group is a potent electrophile, primed for reaction with a diverse range of nucleophiles to form stable sulfonamide, sulfonate ester, and related linkages.[2] This reactivity is the cornerstone of its utility, providing a direct and efficient route to introduce the biologically crucial sulfonamide moiety.

This guide provides a comprehensive technical overview of this key building block. We will dissect its chemical properties, provide a field-proven, logical synthesis pathway, detail its characterization, and explore its application as a precursor to potent kinase inhibitors. The protocols and insights herein are designed not merely as instructions, but as a strategic framework for leveraging this scaffold in modern drug discovery campaigns.

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source / Method |

| IUPAC Name | 1-methyl-1H-benzimidazole-5-sulfonyl chloride | IUPAC Nomenclature |

| Synonyms | 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride | |

| CAS Number | 923034-28-0 | Chemical Abstracts Service |

| Molecular Formula | C₈H₇ClN₂O₂S | Calculated |

| Molecular Weight | 230.67 g/mol | Calculated |

| Appearance | Expected to be an off-white to light yellow solid | Analogy to related sulfonyl chlorides |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, DMF); Reacts with protic solvents (water, alcohols) | General Reactivity Principles |

Synthesis Pathway and Experimental Protocols

The synthesis of 1-methyl-1H-benzimidazole-5-sulfonyl chloride is most logically achieved via a two-stage process: first, the construction of the N-methylated benzimidazole core, followed by electrophilic chlorosulfonation. This sequence is strategically sound as it avoids potential side reactions that could occur if the sensitive sulfonyl chloride group were present during the methylation step.

Logical Flow of Synthesis

Caption: Two-stage synthesis of the target compound.

Stage 1: Synthesis of 1-Methyl-1H-benzimidazole

Causality: The N-H proton of the benzimidazole imidazole ring is acidic and can be readily deprotonated by a suitable base, such as sodium hydride (NaH). The resulting anion is a potent nucleophile that efficiently displaces a halide from a methylating agent like methyl iodide (CH₃I) in an SN2 reaction to form the N-methylated product.

Step-by-Step Protocol:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF) (10 mL per 1 g of benzimidazole).

-

Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting. Stir the resulting suspension for 30 minutes at 0 °C.

-

Addition of Benzimidazole: Add benzimidazole (1.0 equivalent) dissolved in a minimum amount of anhydrous DMF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.1 equivalents) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 1-methyl-1H-benzimidazole as a pure solid.

Stage 2: Synthesis of 1-Methyl-1H-benzimidazole-5-sulfonyl Chloride

Causality: This reaction is a classic electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H) is a highly potent sulfonating agent. The benzimidazole ring is activated towards electrophilic attack, with substitution occurring preferentially on the benzene ring. The 5-position is electronically favored. The reaction must be conducted at low temperatures to control the high reactivity of chlorosulfonic acid and prevent side reactions.

Step-by-Step Protocol: (Adapted from a procedure for a similar benzimidazole substrate[3])

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and an N₂ inlet, place 1-methyl-1H-benzimidazole (1.0 equivalent).

-

Reaction Setup: Cool the flask to 0 °C using an ice-salt bath.

-

Addition of Reagent: Slowly add chlorosulfonic acid (ClSO₃H, 4-5 equivalents) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quenching and Precipitation: Very carefully and slowly, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product will precipitate as a solid. Caution: This quenching is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake extensively with cold deionized water until the filtrate is neutral to pH paper. This step is critical to remove any residual acid.

-

Drying: Dry the solid product under high vacuum. The resultant sulfonyl chloride is often used in the next step without further purification.[3]

Spectroscopic Characterization

| Technique | Expected Data | Rationale |

| ¹H NMR | δ (ppm) ~8.5-8.7 (s, 1H, H-2) : Imidazole proton, deshielded. δ ~8.2-8.4 (d, 1H, H-4) : Aromatic proton ortho to the sulfonyl group, strongly deshielded. δ ~8.0-8.2 (dd, 1H, H-6) : Aromatic proton meta to the sulfonyl group. δ ~7.8-8.0 (d, 1H, H-7) : Aromatic proton. δ ~4.0 (s, 3H, N-CH₃) : Methyl group singlet. | The sulfonyl chloride group is a strong electron-withdrawing group, which will significantly deshield the protons on the benzene ring, particularly the ortho (H-4) and para (H-7) protons relative to the imidazole fusion. The singlet for the N-methyl group is highly characteristic. |

| ¹³C NMR | δ (ppm) ~145-150 (C-2) : Imidazole carbon. δ ~140-145 (C-5) : Carbon bearing the SO₂Cl group. δ ~110-140 : Remaining 5 aromatic carbons. δ ~32-35 (N-CH₃) : Methyl carbon. | The carbon directly attached to the sulfonyl chloride group will be significantly shifted. The other aromatic carbons will appear in the typical aromatic region, and the N-methyl carbon will be in the aliphatic region. |

| IR | ν (cm⁻¹) ~1370 & ~1180 : Strong, characteristic asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group. ν ~3100 : C-H stretch of the imidazole ring. ν ~3050 : Aromatic C-H stretches. | The two strong absorbances for the S=O stretch are the most diagnostic peaks for confirming the presence of the sulfonyl chloride functional group. |

| MS (EI) | m/z ~230/232 : Molecular ion peak (M⁺) showing the characteristic ~3:1 isotopic pattern for one chlorine atom. m/z ~131 : Fragment corresponding to the loss of SO₂Cl. | Mass spectrometry is crucial for confirming the molecular weight and the presence of a single chlorine atom. |

Chemical Reactivity and Application in Drug Discovery

The synthetic value of 1-methyl-1H-benzimidazole-5-sulfonyl chloride lies in the high reactivity of the sulfonyl chloride moiety. It serves as a powerful electrophile for forging bonds with a wide array of nucleophiles, most notably primary and secondary amines, to generate a library of sulfonamide derivatives.

Core Reaction: Sulfonamide Formation

Caption: General workflow for sulfonamide synthesis.

This reaction is fundamental to drug discovery, as the sulfonamide group is a key pharmacophore found in a multitude of approved drugs. It is a potent hydrogen bond donor and acceptor and can be tailored to occupy specific pockets within a biological target.

Application Profile: Targeting Protein Kinases

The benzimidazole-sulfonamide scaffold is a well-established core for the development of protein kinase inhibitors.[4] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. One such target of significant interest is Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) .

SGK1 is a serine/threonine kinase that is a downstream effector of the PI3K/AKT pathway. It is implicated in cell survival, proliferation, and ion channel regulation.[5] Overexpression and hyperactivity of SGK1 are linked to certain cancers and cardiac arrhythmia disorders, making it a compelling therapeutic target.[1][5]

A sulfonamide derived from our title compound can be designed to act as an ATP-competitive inhibitor of SGK1. By occupying the ATP-binding pocket of the kinase, the inhibitor prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade.

Caption: SGK1 signaling pathway and point of inhibition.

Protocol: Synthesis of a Representative Sulfonamide

This protocol describes the reaction of 1-methyl-1H-benzimidazole-5-sulfonyl chloride with benzylamine as a representative primary amine.

Self-Validation: The success of this protocol is validated by the complete consumption of the starting sulfonyl chloride (monitored by TLC) and the appearance of a new, less polar spot corresponding to the sulfonamide product. The final structure is confirmed by NMR and Mass Spectrometry, which will show the incorporation of the benzylamine fragment.

Step-by-Step Protocol:

-

Setup: To a solution of 1-methyl-1H-benzimidazole-5-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane (DCM, 15 mL per 1 mmol) in a round-bottom flask, add triethylamine (Et₃N, 1.5 equivalents).

-

Nucleophile Addition: Cool the mixture to 0 °C. Add a solution of benzylamine (1.1 equivalents) in DCM dropwise over 10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the disappearance of the sulfonyl chloride.

-

Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL), and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-benzyl-1-methyl-1H-benzimidazole-5-sulfonamide.

Safety and Handling

As a Senior Application Scientist, I must emphasize that robust safety practices are paramount for successful and sustainable research.

-

Hazard Class: Aryl sulfonyl chlorides are corrosive and potent lachrymators. The target compound should be handled with extreme care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (nitrile is a minimum) when handling the solid or its solutions.

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors. The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, releasing HCl gas.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as strong bases and nucleophiles.

Conclusion

1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its synthesis, while requiring careful execution, is logical and based on well-established organic chemistry principles. Its true power is realized in its ability to serve as a gateway to a vast chemical space of sulfonamide derivatives, a scaffold proven to interact with high-value biological targets like protein kinases. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers are well-equipped to deploy this valuable building block in the rational design and development of next-generation therapeutic agents.

References

-

Qandil, A. M. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals, 5(5), 460-468. [Link]

-

PubChem. (n.d.). 1-Methyl-1H-benzimidazole. Retrieved January 19, 2026, from [Link]

-

Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International, 2022, 8694087. [Link]

-

Bansal, Y., & Silakari, O. (2014). Benzimidazole derivatives as kinase inhibitors. Mini reviews in medicinal chemistry, 14(4), 317–333. [Link]

-

Doganc, F., & Ersan, R. H. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 47(2), 438-450. [Link]

-

Das, S., et al. (2017). Inhibition of serum and glucocorticoid regulated kinase-1 as novel therapy for cardiac arrhythmia disorders. Scientific Reports, 7, 45226. [Link]

-

Zhang, L., et al. (2018). Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simulation. Molecules, 23(11), 2883. [Link]

-

Sharma, R., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(8), 739. [Link]

Sources

- 1. Inhibition of serum and glucocorticoid regulated kinase-1 as novel therapy for cardiac arrhythmia disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS#:27503-82-8 | 2-phenyl-3H-benzimidazole-5-sulfonyl chloride | Chemsrc [chemsrc.com]

1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride physical properties

An In-Depth Technical Guide to the Physical Properties of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride

Introduction: A Key Intermediate in Modern Drug Discovery

1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, also known as 1-methyl-1H-benzimidazole-5-sulfonyl chloride, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure in drug development, forming the core of numerous commercially available drugs.[1][2] Its fusion of a benzene ring and an imidazole ring creates a bicyclic system that can readily interact with biological targets.[1] The addition of a highly reactive sulfonyl chloride group (-SO₂Cl) at the 5-position transforms the stable benzimidazole core into a versatile electrophilic reagent.[3] This functional group is a key building block for synthesizing sulfonamides, a critical class of compounds with a wide array of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities.[4]

This guide provides a comprehensive overview of the known and predicted physical properties of 1-methyl-1H-benzimidazole-5-sulfonyl chloride. Given that this compound is primarily a reactive intermediate, detailed experimental data on its physical properties is not extensively published. Therefore, this document synthesizes available information on closely related analogues, provides theoretical context, and outlines a robust experimental workflow for its full characterization, reflecting a field-proven approach for handling novel chemical entities.

Molecular Structure and Core Physicochemical Data

The foundational properties of a compound are dictated by its structure. The key structural features of 1-methyl-1H-benzimidazole-5-sulfonyl chloride are the planar, aromatic benzimidazole ring system, the N-methyl group which removes the acidic proton found in the parent benzimidazole, and the electron-withdrawing sulfonyl chloride group.

Figure 1: Molecular Structure of 1-methyl-1H-benzimidazole-5-sulfonyl chloride.

The table below summarizes the core physicochemical data for the target compound, alongside experimentally determined values for structurally related molecules to provide context and aid in estimating properties.

| Property | 1-methyl-1H-benzimidazole-5-sulfonyl chloride | 1H-Benzimidazole-5-sulfonyl chloride hydrochloride[5] | 1-Methyl-1H-benzimidazole | Benzenesulfonyl chloride[6] |

| CAS Number | 923034-28-0[7] | 1094350-38-5 | 1632-83-3 | 98-09-9 |

| Molecular Formula | C₈H₇ClN₂O₂S | C₇H₅ClN₂O₂S·HCl | C₈H₈N₂ | C₆H₅ClO₂S |

| Molecular Weight | 230.67 g/mol | 253.11 g/mol | 132.16 g/mol | 176.62 g/mol |

| Appearance | Predicted: White to off-white solid | White solid | Solid | Colorless viscous oil |

| Melting Point | Not reported. Likely a solid, estimated >60 °C. | Not reported | 59-62 °C | 13-14 °C |

| Boiling Point | Not reported. Likely decomposes upon heating. | Not reported | 154 °C / 12 mmHg | ~251 °C (decomposes) |

| Solubility | Predicted: Soluble in organic solvents (THF, DCM, Chloroform). Reacts with water and protic solvents (alcohols, amines). | Not reported | Freely soluble in alcohol.[8] | Soluble in organic solvents, reacts with water.[6] |

Expert Insights on Physical Properties and Handling

Causality Behind the Properties:

-

Physical State & Melting Point: The parent compound, 1-methylbenzimidazole, is a solid with a melting point of 59-62 °C. The addition of the large, polar sulfonyl chloride group significantly increases the molecular weight and potential for intermolecular interactions (dipole-dipole), which would be expected to raise the melting point considerably. Unlike the simple benzenesulfonyl chloride which is a liquid at room temperature, the rigid, planar benzimidazole structure promotes more efficient crystal lattice packing, favoring a solid state.[6]

-

Solubility and Reactivity: The sulfonyl chloride functional group is highly electrophilic and will react with nucleophiles. This dictates its solubility profile. While it is expected to dissolve in aprotic organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and chloroform, it will readily react with water and alcohols.[6][9] This hydrolysis reaction produces the corresponding sulfonic acid and hydrochloric acid, rendering the compound incompatible with aqueous or protic solvent systems.[3][9]

-

Stability and Storage: As a reactive sulfonyl chloride, the compound is sensitive to moisture. It should be stored under inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably at reduced temperatures (0-8 °C) to minimize degradation over time.[5]

Experimental Workflow for Physical Property Determination

For a novel or sparsely documented compound like this, a systematic workflow is essential to establish its physical properties. This process serves as a self-validating system, where data from one technique supports the findings of another.

Figure 2: Experimental workflow for characterization.

Protocol: Melting Point Determination

This protocol describes the definitive determination of the melting point for a crystalline solid, a critical parameter for identity and purity assessment.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a very narrow range (typically <1 °C). Impurities depress and broaden the melting range.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. Place a small amount of the purified 1-methyl-1H-benzimidazole-5-sulfonyl chloride onto a clean, dry watch glass.

-

Crush the sample into a fine powder using a spatula. This ensures uniform heat transfer throughout the sample.

-

Pack the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Instrument Setup (Digital Melting Point Apparatus):

-

Set a starting temperature approximately 15-20 °C below the expected melting point (based on analogues, an initial estimate of 60-80 °C is reasonable).

-

Set a heating rate (ramp rate) of 10-15 °C per minute for a rapid preliminary scan.

-

-

Preliminary (Rapid) Measurement:

-

Place the packed capillary tube into the heating block of the apparatus.

-

Start the heating program and observe the sample.

-

Record the approximate temperature at which the sample begins to melt and the temperature at which it becomes completely liquid. This provides a rough melting range.

-

-

Accurate (Slow) Measurement:

-

Allow the apparatus to cool to at least 20 °C below the observed preliminary melting point.

-

Prepare a new capillary with a fresh sample.

-

Set the starting temperature to ~10 °C below the start of the preliminary range.

-

Crucially, set the ramp rate to a slow 1-2 °C per minute. This slow heating ensures thermal equilibrium between the sample, thermometer, and heating block, which is essential for an accurate reading.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation and Interpretation:

-

A sharp melting range (e.g., 85.5 - 86.2 °C) is indicative of high purity.

-

A broad melting range (e.g., 82 - 87 °C) suggests the presence of impurities or that the compound may be decomposing rather than melting cleanly. Thermogravimetric Analysis (TGA) can be used to confirm decomposition.

-

Conclusion

1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is a valuable reagent whose physical properties are dictated by the interplay between its rigid benzimidazole core and its highly reactive sulfonyl chloride functional group. While comprehensive experimental data is scarce, an understanding of its structure and the properties of related compounds allows for reliable predictions of its behavior. It is expected to be a moisture-sensitive, crystalline solid, soluble in common aprotic organic solvents. The robust experimental workflow detailed herein provides a clear path for researchers to fully characterize this and other novel chemical intermediates, ensuring data integrity and enabling its effective use in the synthesis of next-generation pharmaceuticals and advanced materials.

References

-

Khan, I., et al. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Molecules. Retrieved January 19, 2026, from [Link]

-

Ullah, S., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 1H-Benzimidazole, 1-methyl-. Retrieved January 19, 2026, from [Link]

-

Ullah, S., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. PubMed Central. Retrieved January 19, 2026, from [Link]

-

Tereshchenko, D., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed Central. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Benzimidazole. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved January 19, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 1H-Benzimidazole-5-sulfonyl chloride hydrochloride | 1956321-85-9 [smolecule.com]

- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. 1-Methyl-1H-benzoimidazole-5-sulfonyl chloride | 923034-28-0 [m.chemicalbook.com]

- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Safe Handling of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is a versatile chemical intermediate of significant interest in pharmaceutical and agrochemical research.[1] Its benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][3] The presence of the highly reactive sulfonyl chloride group allows for the facile introduction of sulfonamide functionalities, a key component in a wide array of therapeutic agents.[1][4] However, the very reactivity that makes this compound a valuable synthetic building block also necessitates stringent safety and handling protocols.

This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses pertinent to 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride. The information herein is a synthesis of established best practices for handling sulfonyl chlorides and related heterocyclic compounds, intended to empower researchers to work safely and effectively.

Hazard Identification and Risk Assessment

Primary Hazards:

-

Corrosivity: Sulfonyl chlorides as a class are corrosive and can cause severe burns to the skin and eyes.[5][6] Inhalation of dust or vapors can lead to severe irritation and damage to the respiratory tract.[5]

-

Water Reactivity: This is a critical hazard. Sulfonyl chlorides react exothermically, and sometimes violently, with water (including atmospheric moisture) to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[5][7] This reaction liberates toxic and corrosive fumes.[6]

-

Toxicity: While specific toxicological data for this compound is limited, related benzimidazole and imidazole compounds exhibit moderate acute oral and dermal toxicity.[8] The toxicological properties of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride have not been fully investigated, and it should be handled as a potentially toxic substance.[9]

Summary of Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂O₂S | - |

| Molecular Weight | 230.67 g/mol | [10] |

| Appearance | Likely an off-white to beige solid | [6] |

| Reactivity | Reacts with water, strong bases, and nucleophiles | [5][7][11] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All handling of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, including weighing, dispensing, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[12][13]

-

Inert Atmosphere: Due to its water reactivity, handling and storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent degradation and the release of HCl gas.[6][14]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[15]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is crucial to prevent contact and exposure.

-

Eye and Face Protection: Tightly fitting safety goggles and a face shield are essential to protect against splashes and dust.[5][16]

-

Gloves: Chemical-resistant gloves, such as nitrile gloves, must be worn.[5] It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[15] Dispose of contaminated gloves in accordance with institutional protocols.[15]

-

Protective Clothing: A chemical-resistant lab coat or apron is necessary.[5] For larger quantities or tasks with a higher risk of exposure, fire/flame-resistant and impervious clothing should be considered.[16]

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[17] However, reliance on respirators should be a secondary measure to robust engineering controls.

Handling and Storage Protocols

Safe Handling

-

Avoid Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.[6]

-

Moisture Control: Handle in a dry, well-ventilated area, and take precautions to avoid contact with moisture.[6][14] Use dry glassware and solvents.

-

Dispensing: When weighing and dispensing the solid, do so in a fume hood and avoid creating dust.[15]

-

Reactions: When quenching reactions containing this reagent, do so slowly and in a controlled manner, preferably with a non-aqueous quenching agent if possible, before introducing water.

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][16]

-

Inert Atmosphere: For long-term storage, sealing the container under an inert atmosphere is recommended.[6]

-

Segregation: Store away from water, moisture, strong bases, and strong oxidizing agents.[11][13] A designated corrosives cabinet is an appropriate storage location.[6]

Emergency Procedures

Prompt and correct response to an emergency is critical to minimizing harm.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[9][14]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][17]

Spill Response

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

-

Containment: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6] Do not add water to the spill.

-

Decontamination: Clean the spill area with a dry, inert absorbent material.

-

Large Spills: For large spills, contact your institution's environmental health and safety department immediately.

Disposal Considerations

-

Waste Management: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Contaminated Materials: Contaminated packaging, absorbents, and PPE should be treated as hazardous waste and disposed of accordingly.

Conclusion

1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is a valuable reagent whose utility is matched by its hazardous properties. A thorough understanding of its reactivity, particularly its water sensitivity and corrosivity, is paramount. By adhering to the principles of proactive engineering controls, diligent use of personal protective equipment, and established safe handling protocols, researchers can mitigate the risks associated with this compound and continue to leverage its synthetic potential in the advancement of drug discovery and development.

References

- Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.

- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET.

- Good Bong. (n.d.). 1,2-DiMethyl-1H-iMidazole-5-sulfonyl chloride, 97% SDS, 849351-92-4 Safety Data Sheets.

- Fisher Scientific. (2011, December 15). SAFETY DATA SHEET.

- Benchchem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Angene Chemical. (2025, September 10). Safety Data Sheet.

- CymitQuimica. (n.d.). 1-Methyl-1h-1,3-benzodiazole-5-sulfonyl chloride.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- BLD Pharmatech. (n.d.). Safety Data Sheet.

- Smolecule. (2023, August 16). 1H-Benzimidazole-5-sulfonyl chloride hydrochloride.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Echemi. (n.d.). 2,1,3-BENZOTHIADIAZOLE-5-SULFONYL CHLORIDE.

- University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.

- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET.

- Chem-Impex. (n.d.). 1H-Benzimidazole-5-sulfonyl chloride hydrochloride.

- Benchchem. (n.d.). 1H-Benzo[d]imidazole-2-sulfonyl chloride|CAS 59940-07-7.

- Al-Blewi, F. F., et al. (2025, March 28). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central.

- PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride.

- ACS Omega. (2022, August 23). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates.

- Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement.

- Wikipedia. (n.d.). Benzenesulfonyl chloride.

- NOAA. (n.d.). BENZENESULFONYL CHLORIDE. CAMEO Chemicals.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Buy 1H-Benzimidazole-5-sulfonyl chloride hydrochloride | 1956321-85-9 [smolecule.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. fishersci.com [fishersci.com]

- 10. 10-F673239 - 1-methyl-1h-13-benzodiazole-5-sulfonyl-chlori… [cymitquimica.com]

- 11. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.ie [fishersci.ie]

- 15. angenechemical.com [angenechemical.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl Chloride

Introduction: The Significance of the Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, a bicyclic heterocycle composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to readily interact with various biological macromolecules, making it a "privileged scaffold" in drug design.[3][4] Derivatives of 1-methyl-1H-1,3-benzodiazole, in particular, have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[2][5] The introduction of a sulfonyl chloride group at the 5-position of this scaffold creates a highly reactive intermediate, 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, which is invaluable for the synthesis of a diverse array of sulfonamide-based therapeutic agents.[5] This guide provides a comprehensive overview of the synthetic pathway to this key intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Pathway Overview

The synthesis of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is a multi-step process that begins with the construction of the benzimidazole core, followed by N-methylation, and finally, chlorosulfonation. Each step requires careful control of reaction conditions to ensure optimal yield and purity.

Figure 1: Overall synthetic workflow for 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride.

Part I: Synthesis of the Precursor, 1-Methyl-1H-benzimidazole

The initial phase of the synthesis focuses on the preparation of the N-methylated benzimidazole core. This is typically achieved in two distinct steps: the formation of the benzimidazole ring system, followed by the introduction of the methyl group at the N1 position.

Step 1: Synthesis of 1H-Benzimidazole

The formation of the benzimidazole core is most commonly achieved through the condensation of o-phenylenediamine with a suitable one-carbon synthon, such as formic acid. This acid-catalyzed cyclization is a robust and well-established method.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine and a 20% excess of formic acid.

-

Reaction Conditions: Heat the mixture to 100-110 °C for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a 10% sodium hydroxide solution until a pH of 7-8 is reached, which will precipitate the crude 1H-benzimidazole.

-

Purification: Filter the crude product, wash with cold water, and dry. For higher purity, recrystallization from hot water or ethanol is recommended.

Causality of Experimental Choices:

-

Excess Formic Acid: The use of excess formic acid serves as both a reactant and a solvent, driving the reaction to completion.

-

Acid Catalysis: The acidic conditions facilitate the initial formation of the formamide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring.

-

Neutralization: The addition of a base is crucial for the precipitation of the product, as the benzimidazole may exist as a salt in the acidic reaction mixture.

Step 2: N-Methylation of 1H-Benzimidazole

The introduction of the methyl group onto the benzimidazole nitrogen is a critical step. While various methylating agents can be employed, methyl iodide in the presence of a base is a common and effective choice.

Experimental Protocol:

-

Reaction Setup: In a suitable solvent such as ethanol or DMF, dissolve 1H-benzimidazole.

-

Deprotonation: Add a slight excess of a base, such as potassium hydroxide or sodium hydride, to deprotonate the imidazole nitrogen, forming the more nucleophilic benzimidazolide anion.

-

Methylation: To the resulting suspension, add methyl iodide dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-methyl-1H-benzimidazole can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Base Selection: The choice of base is important. A strong base like sodium hydride ensures complete deprotonation, leading to a more efficient reaction.

-

Solvent: The solvent should be able to dissolve the starting materials and be inert to the reaction conditions. DMF is often a good choice for its high polarity and ability to dissolve a wide range of organic compounds.

-

Regioselectivity: The methylation of 1H-benzimidazole can potentially yield both N1 and N3 isomers. However, under these conditions, the N1-methylated product is generally the major product.

Part II: Chlorosulfonation of 1-Methyl-1H-benzimidazole

The final and most critical step is the electrophilic substitution of a chlorosulfonyl group onto the benzene ring of 1-methyl-1H-benzimidazole. This reaction is typically carried out using chlorosulfonic acid.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place an excess of chlorosulfonic acid (typically 5-10 equivalents).

-

Cooling: Cool the chlorosulfonic acid to 0-5 °C in an ice bath.

-

Substrate Addition: Slowly add 1-methyl-1H-benzimidazole portion-wise to the cooled chlorosulfonic acid, ensuring the temperature does not rise above 10 °C.

-

Reaction Conditions: Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Purification: Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry under vacuum. The crude 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride can be used in the next step without further purification or can be recrystallized from a suitable solvent if required.

Causality of Experimental Choices and Mechanistic Insights:

-

Excess Chlorosulfonic Acid: The use of a large excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction towards the desired product.

-

Low Temperature: The reaction is highly exothermic and needs to be performed at low temperatures to prevent side reactions and degradation of the product.

-

Regioselectivity: The sulfonation of benzimidazoles is an electrophilic aromatic substitution. The imidazole ring is electron-donating, and the substitution is directed to the 5- or 6-position of the benzene ring. In the case of 1-methyl-1H-benzimidazole, the 5-position is generally favored due to electronic and steric factors. The reaction proceeds via the formation of a sulfonium ion intermediate, which is then attacked by the chloride ion to yield the sulfonyl chloride.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 1H-Benzimidazole | C₇H₆N₂ | 118.14 | White solid |

| 1-Methyl-1H-benzimidazole | C₈H₈N₂ | 132.16 | Solid |

| 1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride | C₈H₇ClN₂O₂S | 230.67 | Solid |

Visual Representation of the Chlorosulfonation Step

Figure 2: Key transformation in the synthesis of the target compound.

Conclusion: A Versatile Intermediate for Further Elaboration

The synthesis of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride provides a crucial building block for the development of novel benzimidazole-based compounds with potential therapeutic applications. The procedures outlined in this guide, when executed with precision and adherence to safety protocols, offer a reliable pathway to this valuable intermediate. The high reactivity of the sulfonyl chloride functional group allows for a wide range of subsequent chemical transformations, paving the way for the creation of extensive compound libraries for drug discovery programs.

References

-

Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International, 2022, 7255299. [Link]

-

Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. ResearchGate. [Link]

-

Supporting Information for Asymmetric Sulfoxidation with a Conformationally Controlled Oxaziridine. (n.d.). Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2010). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 15(1), 323-332. [Link]

-

Takhirov, Y. R., Dushamov, D. A., Kuryazov, R. S., & Usmonov, R. M. (2024). Benzazoles: IV. Reaction of 1,3-Dihydro-2H-benzimidazol-2-ones with Chlorosulfonic Acid. Russian Journal of Organic Chemistry, 60(9), 1692–1697. [Link]

-

Shitole, N. V., Niralwad, K. S., Shingate, B. B., & Shingare, M. S. (2011). Synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using chlorosulfonic acid at room temperature. Arabian Journal of Chemistry, 4(3), 329-333. [Link]

- DeSolms, S. J., & Britcher, S. F. (2000). U.S. Patent No. 6,140,505. Washington, DC: U.S.

-

Doganc, F., & Dogan, H. N. (2023). Synthesis and Structure Elucidation of New Methyl 1H-Benzimidazole-5-Carboxylate Derivatives. Journal of Faculty of Pharmacy of Ankara University, 47(2), 490-496. [Link]

- Gangula, M. R., & Gurram, R. (2013). Process for the preparation of benzimidazole derivatives and salts thereof (WO2013150545A2).

-

Nguyen, T. T. H., Nguyen, T. T., Le, T. H., & Thai, K. M. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 13(48), 34085–34113. [Link]

-

Szatmári, I., Finta, Z., & Kollar, L. (2021). Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole: 1-methyl-3-sulfonic acid imidazolium chloride, 1-methylimidazolium chlorosulfate or a zwitterionic salt?. Journal of Molecular Liquids, 339, 116773. [Link]

-

PrepChem. (n.d.). Step 2) Preparation of 2-(Methylsulfonyl)-1-methyl-1H-benzimidazole. Retrieved from [Link]

-

El-Kashef, H. S., El-Emary, T. I., & Gasquet, M. (2001). Synthesis and some transformations of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole. Chemistry of Heterocyclic Compounds, 37(11), 1424-1430. [Link]

-

Kamal, A., & Reddy, P. S. M. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC medicinal chemistry, 16(3), 441-518. [Link]

-

Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Semantic Scholar. [Link]

-

Al-Othman, Z. A., & Ali, R. (2025). Microwave-Assisted Syntheses of 1-Acetyl 2-Methylbenzimidazole Sodium Bisulfate pH-Responsive Ionic Draw Solute for Forward Osmosis Applications. Polymers, 17(21), 4683. [Link]

-

Kim, Y., Kumar, M. R., Park, N., Heo, Y., & Lee, S. (2011). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Organic letters, 13(10), 2538–2541. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Benzimidazole, 1-methyl-. PubChem. Retrieved from [Link]

-

Gellis, A., & Vanelle, P. (2018). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank, 2018(4), M1018. [Link]

- Barot, K., & Jain, S. V. (2013). Benzimidazole: A privileged scaffold in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 5(8), 341-349.

-

Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A review of recent literature. Molecules, 22(8), 1279. [Link]

- Woolley, D. W. (1944). Some aspects of the relationship of chemical structure to biological activity. Science, 100(2609), 579-583.

- Veerasamy, R., Roy, A., & Padmanaban, S. (2021). Benzimidazole derivatives as potential anti-inflammatory agents: A review. European Journal of Medicinal Chemistry, 213, 113165.

- Barot, K. P., & Jain, S. V. (2013). A comprehensive account on recent progress in pharmacological activities of benzimidazole derivatives. Journal of Pharmacy Research, 7(5), 454-465.

- Nandha, B., Nargund, L. G., Nargund, S. L., & Bhat, K. (2017). Design and synthesis of some novel fluorobenzimidazoles substituted with structural motifs present in physiologically active natural products for antitubercular activity. Iranian journal of pharmaceutical research: IJPR, 16(3), 929.

-

Sharma, D., & Narasimhan, B. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1363-1386. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2019). Benzothiazole Derivative: A Review on its Pharmacological Importance towards Synthesis of Lead. International Journal of Pharmaceutical Sciences and Research, 10(4), 1546-1557. [Link]

-

Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2010). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 15(1), 323-332. [Link]

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

reactivity of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride with nucleophiles

An In-depth Technical Guide to the Reactivity of 1-Methyl-1H-1,3-benzodiazole-5-sulfonyl Chloride with Nucleophiles

Abstract

This technical guide provides a comprehensive examination of the reactivity of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, a key intermediate in pharmaceutical and materials science. The document elucidates the core principles governing its reactions with various nucleophiles, including amines, alcohols, and thiols. By integrating mechanistic insights with detailed, field-proven experimental protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals. The content herein is structured to explain the causality behind experimental choices, ensure procedural robustness, and is grounded in authoritative scientific literature.

Introduction: The Benzimidazole Sulfonyl Chloride Scaffold

The 1-methyl-1H-1,3-benzodiazole (or 1-methylbenzimidazole) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents. When functionalized with a sulfonyl chloride group at the 5-position, it becomes a powerful electrophilic building block for creating diverse molecular architectures.[1][2]

The reactivity of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is dominated by the chemical properties of the sulfonyl chloride group (-SO₂Cl). The sulfur atom is in a high oxidation state and is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom.[3][4] This arrangement renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution at the sulfur center.[4] These reactions are fundamental to the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds, many of which exhibit significant biological activity.[1][5]

Core Reactivity: Mechanistic Considerations

The primary reaction pathway for sulfonyl chlorides is nucleophilic substitution. The precise mechanism can be context-dependent, but it is generally understood to proceed through a stepwise addition-elimination pathway involving a transient, high-energy trigonal bipyramidal intermediate.[3][4]

-

Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic sulfur atom.

-

Intermediate Formation: A pentacoordinate, trigonal bipyramidal intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion (Cl⁻) to yield the final product.

Computational and experimental studies support this pathway, which is analogous to nucleophilic acyl substitution at a carbonyl carbon.[3][6] The stability of the departing chloride anion makes the final step thermodynamically favorable.[4]

Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride center.

Reactions with Amine Nucleophiles: Synthesis of Sulfonamides

The reaction of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride with primary or secondary amines is a cornerstone transformation, yielding biologically important sulfonamides.[5][7][8] This reaction, often called sulfonylation, is highly efficient and broadly applicable.

Causality Behind Experimental Design

-

Base Requirement: The reaction generates one equivalent of hydrochloric acid (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as pyridine or triethylamine (TEA), is essential to neutralize the HCl as it forms.[9]

-

Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are preferred.[9] They effectively dissolve the reactants without competing as nucleophiles.

-

Temperature Control: The reaction is often initiated at 0 °C to manage the initial exotherm and then allowed to warm to room temperature. This ensures controlled reaction kinetics and minimizes potential side reactions.[10]

-

Moisture Sensitivity: Sulfonyl chlorides are susceptible to hydrolysis.[11][12] All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent the formation of the corresponding sulfonic acid, which complicates purification.[9]

Experimental Protocol: Synthesis of a Benzimidazole Sulfonamide

This protocol describes a general procedure for the reaction of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride with a generic primary amine (R-NH₂).

Materials:

-

1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (1.0 equiv)

-

Primary or secondary amine (1.1 equiv)

-

Triethylamine (TEA) or Pyridine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (aq)

-

Saturated Sodium Bicarbonate solution (aq)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 equiv) and anhydrous DCM to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (1.5 equiv) to the stirred solution.

-

Reagent Addition: Dissolve 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ (to remove any remaining acid), and brine.

-

Dry the separated organic layer over anhydrous MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

Caption: Standard experimental workflow for sulfonamide synthesis.

Reactions with Alcohol & Thiol Nucleophiles

Synthesis of Sulfonate Esters

Alcohols react with sulfonyl chlorides in a manner analogous to amines to produce sulfonate esters.[13] This reaction is critically important in organic synthesis as it transforms a poor leaving group (hydroxyl, -OH) into an excellent leaving group (sulfonate, e.g., -OTs, -OMs).[13][14] The reaction with 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride follows the same principle, yielding a benzimidazole-based sulfonate ester.

The experimental conditions are very similar to those for sulfonamide synthesis, requiring an anhydrous aprotic solvent and a base like pyridine to neutralize the HCl byproduct.[14] A key feature of this reaction is that the stereochemistry at the alcohol's carbon center is retained because the C-O bond is not broken during the reaction.[13][14]

Synthesis of Thiosulfonate Esters

Thiols (R-SH) are generally more nucleophilic than their corresponding alcohols. They react readily with sulfonyl chlorides to form thiosulfonate esters. The reaction conditions are again similar, typically involving a base and an aprotic solvent.

Data Summary and Troubleshooting

The choice of nucleophile and reaction conditions significantly impacts the outcome. The following table summarizes typical reaction parameters.

| Nucleophile Class | Product | Base | Typical Solvent | Key Considerations |

| Primary/Secondary Amines | Sulfonamide | Pyridine, TEA | DCM, THF, ACN | Anhydrous conditions are critical.[9] |

| Alcohols | Sulfonate Ester | Pyridine | DCM, Pyridine | Retains stereochemistry of the alcohol.[13][14] |

| Thiols | Thiosulfonate Ester | Pyridine, TEA | DCM, THF | Thiols are highly nucleophilic; reactions are often rapid. |

| Water | Sulfonic Acid | (None required) | Protic Solvents | This is typically an undesired side reaction (hydrolysis).[15] |

Troubleshooting Common Issues:

-

Low or No Yield:

-

Cause: Moisture in the reaction. Sulfonyl chlorides readily hydrolyze.[9]